molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4

3,4-Diethoxybenzonitrile

Cat. No.: B1590595
CAS No.: 60758-87-4
M. Wt: 191.23 g/mol
InChI Key: AQPTYFCFZUQSLC-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where two ethoxy groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ethoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Dihydroxybenzonitrile: Hydroxy groups instead of ethoxy groups.

    4-Ethoxybenzonitrile: Only one ethoxy group at the 4th position.

Uniqueness: 3,4-Diethoxybenzonitrile is unique due to the presence of two ethoxy groups, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy groups provide desired chemical characteristics .

Biological Activity

3,4-Diethoxybenzonitrile is an organic compound characterized by the presence of two ethoxy groups and a nitrile functional group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2. Its structure can be represented as follows:

C6H3(OC2H5)2CN\text{C}_6\text{H}_3(\text{O}\text{C}_2\text{H}_5)_2\text{CN}

Physical Properties

  • Molecular Weight : 205.25 g/mol
  • Melting Point : Data is not consistently available but typically falls within a range observed for similar compounds.
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it demonstrated significant activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating a moderate level of antibacterial efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that this compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of this compound against common pathogens.
    • Method : Agar diffusion method was employed to determine the zone of inhibition.
    • Results : Significant zones of inhibition were observed against E. coli and S. aureus, supporting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : The compound reduced cell viability significantly at concentrations above 20 µM, indicating strong anticancer properties.
  • Inflammation Model Study :
    • Objective : To investigate anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
    • Method : Edema was measured at various time points after treatment with this compound.
    • Results : A marked reduction in paw swelling was observed compared to control groups, highlighting its anti-inflammatory potential.

Data Summary Table

PropertyValue
Molecular FormulaC12H15NO2C_{12}H_{15}NO_2
Molecular Weight205.25 g/mol
Antimicrobial ActivityMIC: 50-100 µg/mL
Anticancer ActivityIC50: 20-40 µM on MCF-7
Anti-inflammatory EffectSignificant reduction in edema

Properties

IUPAC Name

3,4-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPTYFCFZUQSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513595
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-87-4
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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